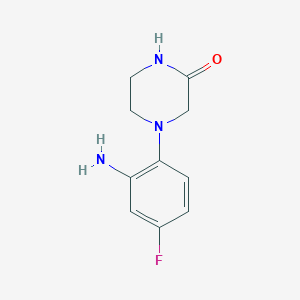

4-(2-Amino-4-fluorophenyl)piperazin-2-one

描述

Structure

2D Structure

属性

IUPAC Name |

4-(2-amino-4-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSCQGRMLSIGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material Preparation

The key intermediate, N-benzyl-N-buta-2,3-dienyl-2-chloroacetamide, is synthesized by acylation of N-2,3-butadien-1-ylbenzenemethanamine with chloroacetyl chloride in the presence of triethylamine in anhydrous dichloromethane at 0 °C. The product is purified by silica gel chromatography with a typical yield of 78%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, Et3N, DCM, 0 °C, 1 h | 78 | Purified by flash chromatography |

One-Pot Cascade Synthesis of Piperazin-2-one

The piperazinone ring is formed via a one-pot cascade reaction involving:

- Chloroallenylamide (0.1 mmol)

- Aryl iodide (0.12 mmol)

- Primary amine (0.3 mmol, e.g., 2-amino-4-fluorophenylamine)

- Silver nitrate (AgNO3, 0.05 mmol)

- Cesium carbonate (Cs2CO3, 0.3 mmol)

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.01 mmol)

- Acetonitrile solvent (5 mL)

- Heating under nitrogen atmosphere at reflux (85–90 °C) for 16 hours

After completion, the mixture is cooled, solvent removed, and the crude product purified by flash chromatography.

| Component | Amount (mmol) | Role |

|---|---|---|

| Chloroallenylamide (1) | 0.1 | Electrophilic substrate |

| Aryl iodide | 0.12 | Aryl source |

| Primary amine | 0.3 | Nucleophile |

| AgNO3 | 0.05 | Facilitates chloride displacement |

| Cs2CO3 | 0.3 | Base |

| Pd(PPh3)4 | 0.01 | Catalyst |

| Acetonitrile | 5 mL | Solvent |

Optimization and Reaction Conditions

Catalyst and Silver Salt Effects

Base and Solvent Effects

- Cs2CO3 was found optimal; triethylamine and DMF as solvent reduced yields.

- Acetonitrile was the preferred solvent for maintaining reaction efficiency.

Stoichiometry

- Reducing AgNO3 to 0.2–0.5 equivalents improved yields up to 74%.

- Increasing the amount of primary amine also improved yields.

- Lower amine quantities decreased yields.

Mechanistic Insights

The reaction cascade likely proceeds as follows:

- Nucleophilic displacement of chloride in chloroallenylamide by the primary amine forms a secondary amino intermediate.

- Simultaneous oxidative addition of Pd(0) to aryl iodide generates an arylpalladium species.

- The arylpalladium intermediate reacts with the allene moiety to form a π-allyl palladium complex.

- Intramolecular nucleophilic attack by the secondary amine on the π-allyl palladium intermediate closes the piperazinone ring.

Alternative pathways involving initial π-allyl palladium formation followed by amine attack are less favored due to steric and kinetic reasons.

Analytical Characterization

- IR spectra confirm characteristic functional groups.

- ^1H and ^13C NMR spectra provide detailed structural information.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Chromatographic techniques (flash chromatography, TLC) are used for purification and monitoring.

Summary Table: Key Parameters and Outcomes

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Silver Salt | AgNO3 (0.2–0.5 equiv) | Enhances chloride displacement, improves yield up to 74% |

| Base | Cs2CO3 | Optimal base for deprotonation and reaction efficiency |

| Solvent | Acetonitrile | Best solvent for reaction medium |

| Catalyst | Pd(PPh3)4 | Facilitates oxidative addition and π-allyl Pd formation |

| Temperature | 85–90 °C | Required for efficient reaction progress |

| Amine Stoichiometry | Excess (≥3 equiv) | Higher amine improves yield |

化学反应分析

Types of Reactions: 4-(2-Amino-4-fluorophenyl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo derivatives, while reduction can yield amino derivatives.

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

作用机制

The mechanism by which 4-(2-Amino-4-fluorophenyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

4-(2-Amino-4-fluorophenyl)piperazin-2-one is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other compounds with similar structures include 4-(2-amino-4-chlorophenyl)piperazin-2-one and 4-(2-amino-4-methylphenyl)piperazin-2-one.

Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.

生物活性

4-(2-Amino-4-fluorophenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety. Its molecular formula is C10H12FN3O, with a molecular weight of approximately 201.22 g/mol. The presence of the fluorine atom is crucial as it influences the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of piperazine compounds, including this compound, exhibit moderate antibacterial activity against various Gram-positive bacteria and significant antifungal activity against Candida species. These properties make it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties

Studies indicate that this compound may have anticancer potential. Its mechanism of action may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. The interaction with specific receptors, such as the GABAA receptor, suggests that it could influence neuronal excitability and potentially affect tumor growth dynamics .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies suggest that it may interact with various targets, including:

- GABAA Receptor : Binding to this receptor could lead to changes in ion channel permeability, resulting in hyperpolarization of neurons and decreased excitability .

- Equilibrative Nucleoside Transporters (ENTs) : Similar compounds have been identified as inhibitors of ENTs, which play a critical role in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable lipophilicity, which enhances its absorption and distribution within biological systems. This property allows the compound to diffuse easily into cells, potentially increasing its efficacy as a therapeutic agent .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Amino-4-fluorophenyl)piperazin-2-one, and how can purity be optimized?

- Methodology :

- Multi-step synthesis : Begin with fluorophenyl precursors (e.g., 4-fluorophenylacetic acid) and employ coupling reactions with piperazine derivatives. Use reductive amination or nucleophilic substitution to introduce the amino group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are effective for isolating the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Adjust reaction temperatures (40–80°C) and catalysts (e.g., Pd/C for hydrogenation) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical workflow :

- NMR : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine N-CH at δ 2.8–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H] ~ 264.12) validates molecular weight .

- IR spectroscopy : Detect amine N-H stretches (~3300 cm) and carbonyl C=O (~1680 cm) .

- Data validation : Cross-reference with computational simulations (DFT-based NMR predictions) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Approach :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s affinity for CNS targets .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the fluorophenyl group) using MOE or Discovery Studio .

- Validation : Compare results with experimental binding assays (e.g., radioligand displacement in rat brain tissue) .

Q. What strategies resolve contradictions in receptor-binding data for piperazine derivatives?

- Case study : Conflicting values for 5-HT receptors may arise from assay conditions (e.g., buffer pH, cell line variability).

- Solutions :

- Standardize protocols: Use HEK293 cells transfected with human 5-HT and Tris-HCl buffer (pH 7.4) .

- Validate with orthogonal assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can reaction engineering improve the scalability of this compound synthesis?

- Process optimization :

- Flow chemistry : Enhance mixing and heat transfer using microreactors (residence time: 10–30 min) to reduce side reactions .

- Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica for reusable hydrogenation .

- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。